Ferruginin A Ferruginin A
Brand Name: Vulcanchem
CAS No.: 73210-81-8
VCID: VC0191234
InChI:
SMILES:
Molecular Formula: C30H36O4
Molecular Weight: 460.60

Ferruginin A

CAS No.: 73210-81-8

Cat. No.: VC0191234

Molecular Formula: C30H36O4

Molecular Weight: 460.60

* For research use only. Not for human or veterinary use.

Ferruginin A - 73210-81-8

CAS No. 73210-81-8
Molecular Formula C30H36O4
Molecular Weight 460.60

Chemical Structure and Properties

Ferruginin A is characterized by its triprenylated anthranoid structure. Its chemical formula is C30H36O4 with a molecular weight of 460.60 g/mol . The compound's IUPAC name is 4,5,10-trihydroxy-7-methyl-1,1,6-tris(3-methylbut-2-enyl)anthracen-2-one . The structure features a tricyclic anthracene core with three prenyl (3-methylbut-2-enyl) groups and multiple hydroxyl functionalities that contribute to its biological activity .

Physical and Chemical Properties

The physical and chemical properties of Ferruginin A are summarized in the following table:

PropertyValue
Molecular FormulaC30H36O4
Molecular Weight460.60 g/mol
Exact Mass460.26135963 g/mol
Topological Polar Surface Area (TPSA)77.80 Ų
XlogP8.40
Atomic LogP (AlogP)7.50
H-Bond Acceptor4
H-Bond Donor3
Rotatable Bonds6

Table 1: Physical and chemical properties of Ferruginin A

Structural Identifiers

The compound can be identified through several chemical identifiers, which are essential for database searches and structural analyses:

IdentifierValue
SMILES (Canonical)CC1=CC2=CC3=C(C(=CC(=O)C3(CC=C(C)C)CC=C(C)C)O)C(=C2C(=C1CC=C(C)C)O)O
SMILES (Isomeric)CC1=CC2=CC3=C(C(=CC(=O)C3(CC=C(C)C)CC=C(C)C)O)C(=C2C(=C1CC=C(C)C)O)O
InChIInChI=1S/C30H36O4/c1-17(2)8-9-22-20(7)14-21-15-23-27(29(34)26(21)28(22)33)24(31)16-25(32)30(23,12-10-18(3)4)13-11-19(5)6/h8,10-11,14-16,31,33-34H,9,12-13H2,1-7H3
InChI KeyCAMZGZXMXKJMGF-UHFFFAOYSA-N

Table 2: Structural identifiers for Ferruginin A

Natural Sources and Isolation

Ferruginin A has been primarily isolated from plants belonging to the Hypericaceae family, particularly from the Vismia genus. The main natural sources include:

  • Vismia baccifera var. ferruginea

  • Vismia decipiens

  • Vismia macrophylla

  • Harungana madagascariensis (leaves)

The compound was first isolated in 1979 from Vismia baccifera var. ferruginea . It has since been found in various other Vismia species. The isolation process typically involves extraction from plant material followed by chromatographic purification techniques . The presence of Ferruginin A in these plants suggests potential ecological roles, possibly serving as a defense mechanism against microbial pathogens .

Antimicrobial Activity

Ferruginin A has demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria. Research has shown that it exhibits both bacteriostatic and bactericidal effects depending on the concentration and target organism .

Activity Against Planktonic Bacteria

Studies have evaluated the antimicrobial efficacy of Ferruginin A against various bacterial strains, revealing a selective activity against Gram-positive bacteria with no significant effect on Gram-negative bacteria or fungi . The minimum inhibitory concentrations (MIC) determined for various microorganisms are summarized in the following table:

MicroorganismMIC (μM)
Gram-negative
Escherichia coli ATCC 25922>256
Pseudomonas aeruginosa ATCC 27853>256
Gram-positive
Bacillus megaterium Bm118
Staphylococcus aureus ATCC 2592364
Staphylococcus epidermidis ATCC 1222816
Yeast
Candida albicans ATCC 24433>256

Table 3: Minimum inhibitory concentrations (MIC) of Ferruginin A against various microorganisms

The data clearly indicates that Ferruginin A exhibits potent activity specifically against Gram-positive bacteria, with particularly strong effects against Bacillus megaterium (MIC = 8 μM) and Staphylococcus epidermidis (MIC = 16 μM) . In contrast, it shows no significant activity against Gram-negative bacteria or yeast at the concentrations tested .

Bactericidal Activity

Ferruginin A has demonstrated bactericidal effects against Gram-positive bacteria. Research has shown that it can cause approximately a 2-log reduction of viable Staphylococcus aureus cells within 18 hours at its MIC and 2 × MIC concentrations, with complete killing observed at 4 × MIC . Against Staphylococcus epidermidis, the compound showed a bactericidal effect (about 2-log reduction of viable cells) at 2 × MIC and 4 × MIC concentrations .

Activity Against Biofilms

One of the most promising aspects of Ferruginin A is its potent activity against bacterial biofilms, which are notoriously resistant to conventional antibiotics. The compound has shown remarkable efficacy in disrupting preformed biofilms of Staphylococcus aureus and Staphylococcus epidermidis, which are common inhabitants of human skin microbiota and major contributors to hospital-acquired infections .

In comparative studies, Ferruginin A demonstrated significantly superior anti-biofilm activity compared to conventional antibiotics such as ciprofloxacin, which showed minimal effect against Staphylococcus epidermidis biofilms and only achieved about 20% killing of Staphylococcus aureus biofilm cells at all tested concentrations .

The minimum effective dose for 50% biofilm killing (ABC50) for Ferruginin A was determined to be 1.08 μM against Staphylococcus aureus and 4.5 μM against Staphylococcus epidermidis, highlighting its potent anti-biofilm properties .

Related Compounds

Ferruginin A is part of a family of structurally related compounds that have been isolated from the Vismia genus. These include:

Ferruginin B and C

Ferruginin B and C are structural analogs of Ferruginin A. Ferruginin C has been characterized as a tetraprenylated derivative of Ferruginin A, specifically 3,8,9-Trihydroxy-6-methyl-2,4,4,5-tetrakis(3-methyl-2-butenyl)-1(4H)-anthracenone . It was isolated from Vismia species and represents the first tetraprenylated ferruginin isolated from a natural source .

Structurally Related Anthranoids

Two other structurally related compounds that share the same biogenetic pathway with Ferruginin A are:

  • Ferruanthrone (C30H36O4): Differs from Ferruginin A in having an anthrone scaffold, a tricyclic aromatic ketone, and different positions of the prenyl groups .

  • Vismione B (C21H22O5): Another anthranoid isolated from Vismia baccifera var. dealdata .

Comparative studies between these compounds have revealed that Ferruginin A exhibits superior antimicrobial activity, particularly against biofilms, compared to both Ferruanthrone and Vismione B .

Pharmacological Properties

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Ferruginin A have been predicted through computational models. These properties provide important insights into the compound's potential behavior in biological systems and its suitability as a therapeutic agent.

ADMET PropertyValueProbability (%)
Absorption
Human Intestinal AbsorptionPositive99.73%
Caco-2 PermeabilityNegative55.04%
Distribution
Blood Brain BarrierPositive55.00%
Subcellular LocalizationMitochondria75.43%
Metabolism
CYP3A4 SubstratePositive57.73%
CYP2C9 SubstrateNegative100.00%
CYP2D6 SubstrateNegative85.89%
CYP3A4 InhibitionNegative76.93%
CYP2C9 InhibitionPositive79.85%
CYP2C19 InhibitionPositive81.14%
CYP2D6 InhibitionNegative79.48%
CYP1A2 InhibitionPositive84.17%
CYP2C8 InhibitionNegative63.79%
CYP Inhibitory PromiscuityPositive87.72%
Transporter Interactions
OATP2B1 InhibitorNegative56.31%
OATP1B1 InhibitorPositive75.39%
OATP1B3 InhibitorPositive89.82%
MATE1 InhibitorNegative86.00%
OCT2 InhibitorNegative95.00%
BSEP InhibitorPositive83.86%
P-glycoprotein InhibitorNegative45.08%
P-glycoprotein SubstrateNegative69.99%
Toxicity
Carcinogenicity (binary)Negative93.11%

Table 4: Predicted ADMET properties of Ferruginin A

The ADMET profile suggests that Ferruginin A has high human intestinal absorption potential but may interact with several cytochrome P450 enzymes and transporters, which could influence its metabolism and potential for drug-drug interactions .

Cytotoxicity

Understanding the cytotoxic profile of Ferruginin A is essential for evaluating its potential as a therapeutic agent. Studies have assessed its effect on the viability of human immortalized HaCaT keratinocytes, which are the major cell type of human skin .

The lethal concentration causing 50% cell death (LC50) was calculated to evaluate the therapeutic index (TI) of Ferruginin A. Despite its cytotoxicity at higher concentrations, Ferruginin A demonstrated a better biological profile compared to structurally related compounds like Ferruanthrone and Vismione B .

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